N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide
Description
N-([2,3'-Bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a 2,3'-bipyridine scaffold linked via a methyl group to a 2-bromobenzenesulfonamide moiety. The bipyridine system provides a rigid, aromatic framework that facilitates π-π stacking and hydrogen-bonding interactions, while the bromine atom at the ortho position of the benzene ring enhances electron-withdrawing effects and steric bulk.
Properties
IUPAC Name |
2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPBJJBNJQJZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are efficient for forming carbon-carbon bonds between the bipyridine and bromobenzenesulfonamide units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.
Substitution: The bromobenzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the bromobenzenesulfonamide group can produce various substituted derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Key Observations :
- The bromine atom in the target compound may enhance hydrophobic interactions compared to the pyridine or indole groups in 17f and 18d, which rely on π-π stacking .
- Lower synthetic yields for analogs like 18a (30%) and 18c (41%) suggest that steric hindrance from bulky substituents (e.g., bromine) could complicate synthesis .
Comparison with Other Sulfonamide Derivatives
While focuses on purine derivatives, broader comparisons with sulfonamide-containing compounds highlight distinct features:
2-Bromobenzenesulfonamide Derivatives
Compounds like 4-(2-bromophenyl)sulfonamide-1,2,3-thiadiazole exhibit antibacterial activity due to the electron-withdrawing bromine atom, which polarizes the sulfonamide group. The target compound’s bipyridine system may similarly enhance binding to metalloenzymes (e.g., carbonic anhydrases) through dual aromatic interactions .
Bipyridine-Linked Sulfonamides
Limited data exist on bipyridine-sulfonamide hybrids, but N-(bipyridinylmethyl)-4-methylbenzenesulfonamide analogs demonstrate kinase inhibition. The target compound’s bromine atom could improve selectivity by occupying hydrophobic pockets in kinase ATP-binding sites .
Research Findings and Implications
- Synthetic Challenges : The target compound’s bipyridine and bromobenzenesulfonamide groups likely require multi-step synthesis, as seen in ’s low-yield purine analogs (e.g., 18a: 30% ).
- Spectroscopic Signatures : The ¹H NMR of the target compound would show distinct shifts for the sulfonamide NH (~10–12 ppm) and bipyridine protons (~7–9 ppm), differing from purine NH signals (~8–9 ppm) in 17f and 18d .
- Biological Relevance : While ’s purine derivatives target CDKs, the sulfonamide group in the target compound may shift activity toward carbonic anhydrase IX/XII, which are overexpressed in cancers and associated with drug resistance .
Areas for Further Investigation
- Binding Assays : Compare the target compound’s affinity for CDKs and carbonic anhydrases versus ’s purine derivatives.
- Structure-Activity Relationship (SAR) : Systematically vary the bipyridine substitution pattern (e.g., 2,3′ vs. 2,4′) and halogen position (Br vs. Cl) to optimize potency.
- Pharmacokinetics: Evaluate the impact of the bromine atom on metabolic stability compared to non-halogenated analogs.
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a complex organic compound characterized by a bipyridine moiety linked to a bromobenzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 404.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the sulfonamide group may inhibit enzyme activity or modulate protein function through interactions with active sites or allosteric sites.
Enzyme Inhibition Studies
Recent studies have indicated that this compound can serve as an inhibitor for various enzymes. For example, it has been evaluated for its potential to inhibit serine proteases, which play crucial roles in numerous physiological processes including digestion and immune response. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against these enzymes, suggesting its potential therapeutic applications in conditions where serine protease activity is dysregulated.
Anticancer Properties
This compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins such as Mcl-1, a member of the Bcl-2 family. The compound's ability to disrupt protein-protein interactions within this pathway suggests a mechanism for its anticancer effects.
Table: Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Serine Proteases | Significant inhibition |
| Anticancer Activity | Anti-apoptotic Proteins (Mcl-1) | Induction of apoptosis |
| Metal Chelation | Metalloenzymes | Modulation of enzyme activity |
Study 1: Inhibition of Serine Proteases
In a study published in the Journal of Medicinal Chemistry, researchers screened various sulfonamide derivatives for their ability to inhibit serine proteases. This compound was identified as a potent inhibitor with an IC50 value significantly lower than that of conventional inhibitors used in clinical settings. This highlights its potential as a lead compound for further development in therapeutic applications targeting serine protease-related diseases .
Study 2: Anticancer Mechanism Elucidation
Another investigation focused on the compound's anticancer properties, revealing that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis levels and found that the compound effectively triggered apoptotic pathways through modulation of Mcl-1 expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
